(3R,4R)-1-tert-butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate - 388108-34-7

(3R,4R)-1-tert-butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate

Catalog Number: EVT-3270147
CAS Number: 388108-34-7
Molecular Formula: C13H24N2O4
Molecular Weight: 272.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Although the synthesis of (3R,4R)-1-tert-butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate is not explicitly described in the provided literature, we can infer a potential synthetic pathway based on the synthesis of the closely related (3R,4S)-1-tert-butyl 3-ethyl 4-hydroxypiperidine-1,3-dicarboxylate [].

This related compound is synthesized through a stereoselective bakers' yeast reduction of 1-tert-butyl-3-ethyl 4-oxo-piperidine-1,3-dicarboxylate []. A similar approach could be employed to synthesize the target compound, potentially involving the reduction of a corresponding 4-oxo-piperidine precursor. The stereochemistry at the 4-position would need to be controlled, possibly through the use of chiral reagents or catalysts.

1-tert-butyl-2-methyl 3-oxo-piperidine-1,2-dicarboxylate

Compound Description: This compound serves as a precursor in the asymmetric synthesis of (2R, 3S), 1-tert-butyl-2-methyl 3-hydroxy-piperidine-1,2-dicarboxylate using baker's yeast reduction. []

Relevance: This compound shares a similar core structure with (3R,4R)-1-tert-butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate. Both possess a piperidine ring with a tert-butyl group attached to the nitrogen. The key difference lies in the substituents at positions 2 and 3 of the piperidine ring. The target compound has an ethyl group at position 3 and an amine group at position 4, while this related compound has a methyl ester group at position 2 and a ketone group at position 3. []

(2R, 3S), 1-tert-butyl-2-methyl 3-hydroxy-piperidine-1,2-dicarboxylate

Compound Description: This compound is a chiral piperidine derivative obtained through baker's yeast reduction of the corresponding 3-oxo compound. This reduction exhibits high diastereoselectivity and enantioselectivity, yielding the product with >99% diastereomeric excess (d.e.) and >97% enantiomeric excess (e.e.). []

Relevance: Similar to (3R,4R)-1-tert-butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate, this compound also features a tert-butyl group on the piperidine nitrogen and a carboxylate group at position 1. The primary differences lie in the stereochemistry at positions 2 and 3, as well as the presence of a hydroxyl group at position 3 instead of an ethyl and amine group at positions 3 and 4, respectively, in the target compound. []

1-tert-butyl-3-ethyl 4-oxo-piperidine-1,3-dicarboxylate

Compound Description: This compound serves as a starting material in the asymmetric synthesis of (3R, 4S), 1-tert-butyl-3-ethyl 4-hydroxy-piperidine-1,3-dicarboxylate, achieved through baker's yeast reduction. []

Relevance: This compound exhibits significant structural similarity to (3R,4R)-1-tert-butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate. Both share a piperidine ring with a tert-butyl group at position 1, an ethyl group at position 3, and a carboxylate group at position 3. The key difference is the presence of a ketone group at position 4 in this related compound, as opposed to an amine group in the target compound. []

(3R, 4S), 1-tert-butyl-3-ethyl 4-hydroxy-piperidine-1,3-dicarboxylate

Compound Description: This chiral piperidine derivative is obtained through baker's yeast reduction of the corresponding 4-oxo compound. This reaction proceeds with high diastereoselectivity and enantioselectivity, producing the product with >99% d.e. and >93% e.e.. []

Relevance: This compound displays a high degree of structural similarity to (3R,4R)-1-tert-butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate. Both share a piperidine ring with a tert-butyl group at position 1, an ethyl group at position 3, and carboxylate groups at positions 1 and 3. The main distinction lies in the stereochemistry at position 4 and the presence of a hydroxyl group instead of an amine group at that position. []

1-tert-butyl-4-methyl 3-oxo-piperidine-1,4-dicarboxylate

Compound Description: This compound acts as the starting material in the asymmetric synthesis of (3R, 4R)-1-tert-butyl-4-methyl 3-hydroxypiperidine-dicarboxylate, accomplished via baker's yeast reduction. []

(3R, 4R)-1-tert-butyl-4-methyl 3-hydroxypiperidine-dicarboxylate

Compound Description: This chiral piperidine derivative is synthesized through baker's yeast reduction of the corresponding 3-oxo compound. While highly diastereoselective (d.e. >99%), the enantioselectivity of this reaction is moderate, resulting in a product with 87% e.e. This compound serves as a key intermediate in the total synthesis of (R)-3-quinuclidinol. []

Relevance: This compound bears structural resemblance to (3R,4R)-1-tert-butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate. Both compounds share a piperidine ring with a tert-butyl group at position 1, a carboxylate group at position 1, and the same stereochemistry at positions 3 and 4. The main differences lie in the substituents at positions 3 and 4, with the target compound possessing an ethyl group and an amine group, while this related compound has a hydroxyl group and a methyl ester group. []

Properties

CAS Number

388108-34-7

Product Name

(3R,4R)-1-tert-butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate

IUPAC Name

1-O-tert-butyl 3-O-ethyl (3R,4R)-4-aminopiperidine-1,3-dicarboxylate

Molecular Formula

C13H24N2O4

Molecular Weight

272.34 g/mol

InChI

InChI=1S/C13H24N2O4/c1-5-18-11(16)9-8-15(7-6-10(9)14)12(17)19-13(2,3)4/h9-10H,5-8,14H2,1-4H3/t9-,10-/m1/s1

InChI Key

ORRVKLSXTZZGJV-NXEZZACHSA-N

SMILES

CCOC(=O)C1CN(CCC1N)C(=O)OC(C)(C)C

Canonical SMILES

CCOC(=O)C1CN(CCC1N)C(=O)OC(C)(C)C

Isomeric SMILES

CCOC(=O)[C@@H]1CN(CC[C@H]1N)C(=O)OC(C)(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.